molecular formula C15H17N3OS B7544422 3-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl)-1,2,4-oxadiazole

3-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl)-1,2,4-oxadiazole

Cat. No. B7544422
M. Wt: 287.4 g/mol
InChI Key: SNSLFTPBXMFPPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl)-1,2,4-oxadiazole is a chemical compound with potential applications in scientific research. This compound is a member of the oxadiazole family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound may act by inhibiting enzymes or interfering with cellular processes. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
3-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl)-1,2,4-oxadiazole has been reported to have various biochemical and physiological effects. In vitro studies have shown that this compound has antimicrobial and antiviral activities against a range of pathogens. In addition, this compound has been shown to have anticancer activity by inhibiting cell proliferation and inducing apoptosis. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using 3-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl)-1,2,4-oxadiazole in lab experiments include its potential applications in various fields of research, such as antimicrobial, antiviral, and anticancer research. This compound is also relatively easy to synthesize and has good yields. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and biochemical effects.

Future Directions

There are several future directions for research on 3-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl)-1,2,4-oxadiazole. One direction could be to study its potential use as a fluorescent probe for imaging studies. Another direction could be to investigate its potential use as a catalyst in organic reactions. Additionally, more studies are needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.

Synthesis Methods

The synthesis of 3-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl)-1,2,4-oxadiazole has been reported in the literature using different methods. One method involves reacting 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid with 3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethylamine in the presence of a coupling agent. Another method involves reacting 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid with 3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl isocyanate in the presence of a base. Both methods yield the desired compound with good yields.

Scientific Research Applications

3-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl)-1,2,4-oxadiazole has potential applications in scientific research. This compound has been reported to have antimicrobial, antiviral, and anticancer activities. It has also been studied for its potential use as a fluorescent probe for imaging studies. In addition, this compound has been used as a ligand for metal ion detection and as a catalyst in organic reactions.

properties

IUPAC Name

3-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-2-5-13-12(4-1)18(8-3-9-20-13)10-14-16-15(17-19-14)11-6-7-11/h1-2,4-5,11H,3,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSLFTPBXMFPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2SC1)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl)-1,2,4-oxadiazole

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